Lathyrol (Standard)

説明

特性

CAS番号 |

34420-19-4 |

|---|---|

分子式 |

C20H30O4 |

分子量 |

334.4 g/mol |

IUPAC名 |

(1R,3E,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |

InChI |

InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16-,17-,20+/m0/s1 |

InChIキー |

SDBITTRHSROXCY-SVSKDHLKSA-N |

異性体SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O |

正規SMILES |

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Lathyrol (Standard) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol is a naturally occurring diterpenoid of the lathyrane family, primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. This compound has garnered significant scientific interest due to its complex chemical architecture and diverse range of biological activities. Possessing a unique 5/11/3-fused tricyclic carbon skeleton, lathyrol serves as a scaffold for a variety of natural and synthetic derivatives. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of lathyrol, with a focus on its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of P-glycoprotein-mediated multidrug resistance. Detailed experimental protocols for the isolation and biological evaluation of lathyrol are provided to facilitate further research and development.

Chemical Structure and Properties

Lathyrol is characterized by a complex, highly oxygenated tricyclic system. Its core structure is a testament to the intricate biosynthetic pathways found in Euphorbia species.

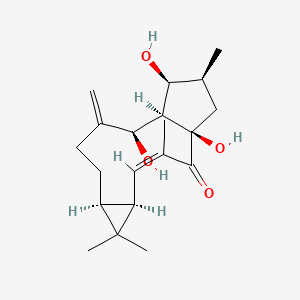

Chemical Structure:

The systematic IUPAC name for lathyrol is (1aR,2E,4aR,6S,7S,7aR,8R,11aS)-1,1a,4a,5,6,7,7a,8,9,10,11,11a-Dodecahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethyl-9-methylene-4H-cyclopenta[a]cyclopropa[f]cycloundecen-4-one. The 2D chemical structure is depicted below:

Physicochemical Properties:

A summary of the key physicochemical properties of lathyrol is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 334.45 g/mol | --INVALID-LINK-- |

| CAS Number | 34420-19-4 | --INVALID-LINK-- |

| Appearance | White powder or yellow oil | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | 503.5 ± 50.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| LogP | 2.69 | --INVALID-LINK-- |

| pKa (Predicted) | 12.17 ± 0.70 | --INVALID-LINK-- |

| Topological Polar Surface Area | 77.8 Ų | --INVALID-LINK-- |

Biological Activities and Signaling Pathways

Lathyrol and its derivatives have been shown to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. The primary activities of interest are its anti-cancer, anti-inflammatory, and P-glycoprotein modulating effects.

Anti-Cancer Activity

Lathyrol has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis through the mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]

Another identified mechanism of Lathyrol's anti-tumor effect is the induction of endoplasmic reticulum (ER) stress.[1] Lathyrol has been found to upregulate the expression of ER stress-associated proteins such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[1] This is mediated by its targeting of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2 (SERCA2), leading to a disruption of calcium homeostasis and subsequent ER stress-induced apoptosis.[1]

Anti-Inflammatory Activity

Lathyrol and its derivatives have been reported to possess anti-inflammatory properties. One of the proposed mechanisms is through the activation of the Keap1/Nrf2 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like lathyrol, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes.

Furthermore, lathyrol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, lathyrol can effectively suppress the inflammatory response.

P-glycoprotein Modulation

Several lathyrane diterpenes, including derivatives of lathyrol, have been identified as modulators of P-glycoprotein (P-gp).[4][5] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Lathyrol and its analogues can inhibit the function of P-gp, thereby increasing the intracellular concentration of anti-cancer drugs and reversing MDR.

Experimental Protocols

This section provides detailed methodologies for the isolation of lathyrol from its natural source and for the evaluation of its key biological activities.

Isolation of Lathyrol from Euphorbia lathyris

The following protocol is a synthesized methodology based on published literature for the isolation of lathyrol.

References

- 1. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Lathyrol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol is a complex diterpenoid compound predominantly found in the plant genus Euphorbia. This document provides a comprehensive overview of its primary natural source, Euphorbia lathyris L., and details its occurrence within this species. It outlines established protocols for the extraction and isolation of lathyrol, presenting available quantitative data on yields. Furthermore, this guide delves into the known biological interactions of lathyrol, specifically its role in modulating the TGF-β/Smad signaling pathway and its function as a P-glycoprotein modulator, both of which are of significant interest in oncological and pharmacological research. The biosynthetic origin of the lathyrane skeleton is also described.

Natural Source and Occurrence

The principal natural source of lathyrol is the seed of the Caper Spurge, Euphorbia lathyris L.[1][2]. This plant is a member of the extensive Euphorbiaceae family. Lathyrol belongs to a class of diterpenoids characterized by a "lathyrane" skeleton. While other Euphorbia species may produce related compounds, E. lathyris seeds are the most frequently cited and utilized source for the isolation of lathyrol and its derivatives.[3][4]

Quantitative Data on Extraction Yields

The yield of lathyrol and related compounds from Euphorbia lathyris seeds can vary based on the extraction and purification methods employed. The following table summarizes available data from cited literature.

| Starting Material | Extraction Method | Compound Isolated | Yield | Reference |

| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol (B145695), followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L1 (a lathyrol derivative) | 1120 mg (0.028%) | [5] |

| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L2 (a lathyrol derivative) | 320 mg (0.008%) | [5] |

| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L3 (a lathyrol derivative) | 1100 mg (0.0275%) | [5] |

| 5 g defatted Euphorbia lathyris seed flour | Extraction with a hydroalcoholic solution (Ethanol:water:HCl; 50:50:0.2). | Total ethanolic extract | 117.5 ± 9.22 mg/g of flour | [2] |

Experimental Protocols

Extraction and Isolation of Lathyrol Derivatives from Euphorbia lathyris Seeds

This protocol is adapted from Duan et al. (2014) for the isolation of lathyrol-related diterpenoids.[5]

1. Plant Material Preparation:

-

4 kg of powdered Euphorbia lathyris seeds are used as the starting material.

2. Extraction:

-

The powdered seeds are refluxed with 95% ethanol three times, with each reflux lasting for three hours.

-

The ethanolic extracts are combined and concentrated to remove the solvent.

3. Partitioning:

-

The concentrated extract is suspended in water.

-

Successive partitioning is performed with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol to separate compounds based on polarity.

4. Chromatographic Separation:

-

The petroleum ether extract, which is rich in lathyrol and its derivatives, is subjected to further separation.

-

Silica gel column chromatography is employed, using gradients of petroleum ether/ethyl acetate and petroleum ether/acetone as the mobile phases.

-

Further purification is achieved using Sephadex LH-20 column chromatography with a mobile phase of chloroform/methanol.

-

Preparative thin-layer chromatography can be used for the final isolation of specific compounds.

Biosynthesis of the Lathyrane Skeleton

The biosynthesis of lathyrol and other lathyrane diterpenoids originates from the general isoprenoid pathway. The following diagram illustrates the proposed biosynthetic route to the core lathyrane structure.

References

- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Euphorbia lathyris as a Sustainable Source of Lathyrol for Drug Development

A Technical Guide for Researchers and Pharmaceutical Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with a particular focus on lathyrane-type diterpenoids. Among these, Lathyrol stands out as a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of Euphorbia lathyris as a source of Lathyrol, detailing extraction and isolation protocols, quantitative data, and insights into its molecular mechanisms of action for researchers, scientists, and drug development professionals.

Lathyrol: A Bioactive Diterpenoid

Lathyrol is a tetracyclic diterpenoid that forms the structural core of numerous other lathyrane diterpenes found in Euphorbia lathyris. These natural products and their synthetic derivatives have demonstrated a wide array of promising biological activities, including cytotoxic effects against various cancer cell lines, reversal of multidrug resistance in cancer, and potent anti-inflammatory properties.[1] The unique chemical architecture of Lathyrol makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drug candidates.

Extraction and Isolation of Lathyrol and Related Diterpenoids

The extraction and isolation of Lathyrol and other lathyrane diterpenoids from Euphorbia lathyris seeds involve a multi-step process utilizing various solvents and chromatographic techniques. The general workflow is outlined below.

Experimental Workflow for Lathyrol Isolation

Caption: General experimental workflow for the extraction and isolation of Lathyrol.

Detailed Experimental Protocols

1. Plant Material and Extraction:

-

Powdered seeds of Euphorbia lathyris (e.g., 12 kg) are subjected to reflux extraction with 95% aqueous ethanol.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[2][3] This step separates compounds based on their polarity, with the less polar lathyrane diterpenoids concentrating in the petroleum ether fraction.

3. Further Purification of the Petroleum Ether Fraction:

-

The petroleum ether-soluble fraction is further extracted with acetonitrile to enrich the diterpenoid content.[2][3]

-

The acetonitrile fraction is then subjected to a series of chromatographic separations.

4. Chromatographic Isolation:

-

Silica Gel Column Chromatography: The acetonitrile fraction is first separated on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[1]

-

Sephadex LH-20 Column Chromatography: Fractions enriched in diterpenoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Lathyrol is achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.

5. Characterization:

-

The structure and purity of the isolated Lathyrol are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7][8][9]

Quantitative Data on Lathyrane Diterpenoid Yield

While specific yield data for Lathyrol is not extensively reported, the yields of related lathyrane diterpenoids and fractions provide a valuable reference. The following table summarizes representative yields from published studies.

| Starting Material | Extraction/Fractionation Step | Yield | Reference |

| 12 kg E. lathyris seeds | Acetonitrile fraction from petroleum ether extract | Not specified | [2][3] |

| From acetonitrile fraction | Euphorbia factor L2a | 45 mg | [2][3] |

| From acetonitrile fraction | Euphorbia factor L2b | 20 mg | [2][3] |

| From acetonitrile fraction | Euphorbia factor L2 | 120 mg | [2][3] |

| 4 kg E. lathyris seeds | Petroleum ether extract | Not specified | [1] |

| From petroleum ether extract | Euphorbia factor L1 | 1120 mg | [1] |

| From petroleum ether extract | Euphorbia factor L2 | 320 mg | [1] |

| From petroleum ether extract | Euphorbia factor L3 | 1100 mg | [1] |

Biological Activities and Signaling Pathways of Lathyrol

Lathyrol and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Anti-inflammatory Signaling Pathways

Lathyrol derivatives have demonstrated potent anti-inflammatory activity. One of the key mechanisms is the activation of the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response. Additionally, they can inhibit the pro-inflammatory NF-κB pathway.[2][3][10]

Caption: Anti-inflammatory signaling pathways modulated by Lathyrol derivatives.

Anticancer Signaling Pathways

Lathyrol has shown promise in cancer therapy by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.

-

TGF-β/Smad Pathway: Lathyrol can inhibit the proliferation of renal cell carcinoma (RCC) cells by downregulating the expression of key components of the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth and differentiation.[4][11]

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.

-

STAT3 Pathway: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain.[12] The STAT3 pathway is a key regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting STAT3, Lathyrol can induce apoptosis in various cancer cell lines.[12]

Drug Development Potential and Future Directions

The multifaceted biological activities of Lathyrol, combined with its amenability to chemical modification, make it a highly attractive scaffold for drug discovery and development. The synthesis of Lathyrol derivatives has already yielded compounds with enhanced anti-inflammatory and anticancer properties.[10][13][14]

Future research should focus on:

-

Optimization of Extraction and Isolation: Developing more efficient and scalable methods for the extraction and purification of Lathyrol to ensure a consistent and cost-effective supply for preclinical and clinical studies.

-

Medicinal Chemistry Efforts: Synthesizing and screening libraries of Lathyrol derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by Lathyrol and its derivatives to better understand their mechanisms of action.

-

Preclinical and Clinical Evaluation: Advancing the most promising Lathyrol-based drug candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in relevant disease models.

Conclusion

Euphorbia lathyris represents a valuable and sustainable source of Lathyrol, a diterpenoid with significant potential for the development of new anticancer and anti-inflammatory drugs. The detailed understanding of its extraction, isolation, and biological activities provides a solid foundation for further research and development in this promising area of natural product-based drug discovery. The continued exploration of Lathyrol and its derivatives holds the potential to deliver novel and effective therapies for a range of human diseases.

References

- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. researchgate.net [researchgate.net]

- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous separation and determination of three diterpenoids in Euphorbia lathyris L. and its formulations by hydrophobic interaction electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Lathyrane-type diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Lathyrol: A Comprehensive Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol, a diterpenoid derived from the seeds of Euphorbia lathyris, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of Lathyrol's biological effects and its underlying mechanisms of action. We will delve into its influence on key cellular signaling pathways, present quantitative data from various experimental models, and provide detailed methodologies for the key experiments cited.

Core Biological Activities

Lathyrol demonstrates potent bioactivity across multiple domains, primarily characterized by its anticancer and anti-inflammatory properties.

Anticancer Activity

Lathyrol has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer cells[1][2]. Its antitumor effects are mediated through the modulation of several critical cellular processes:

-

Inhibition of Cell Proliferation: Lathyrol effectively curtails the proliferation of cancer cells. For instance, it has been observed to inhibit the growth of human RCC 786-O cells and mouse RCC Renca cells in a dose-dependent manner[1]. The inhibitory effect is further evidenced by the reduced expression of proliferation markers such as PCNA and Ki67 in treated cells[1][3]. A derivative of lathyrol, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has also shown potent growth inhibition in A549 lung cancer cells[4].

-

Induction of Apoptosis: A key mechanism of Lathyrol's anticancer activity is the induction of programmed cell death, or apoptosis. In 786-O cells, Lathyrol treatment leads to an increase in the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[3][5]. Furthermore, in lung cancer cells, Lathyrol induces apoptosis through an endoplasmic reticulum (ER) stress-mediated pathway[2]. The derivative DEFL1 has also been shown to induce apoptosis in A549 cells, characterized by the activation of caspase-9 and caspase-3[4].

-

Cell Cycle Arrest: Lathyrol can interfere with the normal progression of the cell cycle in cancer cells. Studies on Renca cells suggest that Lathyrol may block the cell cycle at the G1 phase[1].

-

Inhibition of Invasion and Metastasis: Lathyrol has been shown to impede the invasive and migratory capabilities of cancer cells. In 786-O cells, it inhibits cell migration and invasion, which is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9[3][5]. Similarly, in an in vivo model of RCC, Lathyrol reduced the expression of MMP2, MMP9, and uPA, proteins crucial for tumor invasion[6].

Anti-inflammatory Activity

Lathyrol and its derivatives exhibit significant anti-inflammatory properties. A synthetic Lathyrol-based PROTAC (Proteolysis Targeting Chimera) demonstrated potent inhibitory activity on the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophage cells[7][8]. This anti-inflammatory effect is linked to the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway[7][8].

Other Activities

-

Reversal of Multidrug Resistance (MDR): Lathyrane-type diterpenes, the class of compounds to which Lathyrol belongs, have been studied for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy[4][9].

-

Neurotrophic Effects: While direct studies on Lathyrol are limited, the broader class of neurotrophic compounds is known to promote neuronal survival and plasticity, suggesting a potential area for future investigation with Lathyrol[10].

Mechanism of Action: Signaling Pathways and Molecular Targets

Lathyrol exerts its biological effects by modulating a complex network of intracellular signaling pathways and interacting with specific molecular targets.

TGF-β/Smad Signaling Pathway

In renal cell carcinoma, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway[1]. This pathway plays a crucial role in cancer cell proliferation and epithelial-mesenchymal transition (EMT). Lathyrol treatment was found to repress the expression of key proteins in this pathway, including Smad2, Smad3, and Smad4, thereby impeding signal transduction and inhibiting RCC cell proliferation[1].

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.

Androgen Receptor (AR) Signaling Pathway

Lathyrol has been found to affect the androgen receptor signaling pathway in RCC cells[3][5][6]. It can inhibit the expression and phosphorylation of the androgen receptor (AR)[6]. This inhibition is associated with a decrease in the expression of downstream targets and contributes to the suppression of malignant behaviors such as proliferation, migration, and invasion in 786-O cells[3][5]. Interestingly, in some experimental contexts, Lathyrol was observed to promote the expression of AR and p-AR while inhibiting p-Akt, suggesting a complex regulatory mechanism that warrants further investigation[3].

Caption: Lathyrol's modulation of the Androgen Receptor signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

A key mechanism of Lathyrol-induced apoptosis in lung cancer cells is the induction of ER stress[2]. Lathyrol targets and inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to a depletion of calcium from the ER and a subsequent increase in cytosolic calcium levels. This disruption in calcium homeostasis triggers the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately leading to apoptosis[2].

Caption: Lathyrol induces apoptosis via the ER stress pathway.

Direct Molecular Target: MAFF

In the context of its anti-inflammatory activity, the v-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) protein has been identified as a direct target of Lathyrol[11]. A Lathyrol-based PROTAC was shown to significantly degrade the MAFF protein in a concentration- and time-dependent manner[7][8][12]. The interaction between Lathyrol and MAFF was confirmed using microscale thermophoresis (MST) and cellular thermal shift assays (CETSA)[11].

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for Lathyrol and its derivatives.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Lathyrol | 786-O (RCC) | CCK-8 | IC50 | 293.72 µg/mL | [3][5] |

| Lathyrol | Renca (RCC) | CCK-8 | IC50 | Comparable to 786-O | [1] |

| DEFL1 | A549 (Lung Cancer) | MTT | IC50 | 17.51 ± 0.85 µM | [4] |

| Lathyrol PROTAC (Cpd 13) | RAW264.7 | Griess Assay | IC50 (NO Production) | 5.30 ± 1.23 µM | [7][8] |

Table 2: Effects on Protein and Gene Expression

| Compound | Cell Line/Model | Target | Effect | Method | Reference |

| Lathyrol | Renca (RCC) | Smad2, Smad3, Smad4, Smad9 | Decreased protein expression | Western Blot | [1] |

| Lathyrol | 786-O (RCC) | Bax, Cleaved-caspase-3/9 | Increased protein expression | Western Blot | [3][5] |

| Lathyrol | 786-O (RCC) | Bcl-2, MMP2, MMP9 | Decreased protein expression | Western Blot/ICC | [3][5] |

| Lathyrol | RCC Xenograft | AR, p-AR | Decreased protein expression | Western Blot | [6] |

| Lathyrol | Lung Cancer Cells | GRP78, PERK, p-eIF2α, CHOP, ATF4 | Increased protein expression | Western Blot | [2] |

| DEFL1 | A549 (Lung Cancer) | Caspase-9, Caspase-3 | Increased activity | Colorimetric Assay | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For complete, detailed protocols, please refer to the original publications.

Cell Culture

-

Cell Lines: Human renal cell carcinoma (786-O), mouse renal cell carcinoma (Renca), human lung cancer (A549), and mouse macrophage (RAW264.7) cell lines were commonly used.

-

Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[1].

Cell Viability and Proliferation Assays

-

CCK-8 Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for a specified duration (e.g., 24 hours). CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to a control group[1][3][5].

-

MTT Assay: Similar to the CCK-8 assay, the MTT assay measures cell viability based on the metabolic activity of the cells.

Western Blot Analysis

-

Protein Extraction: Cells or tissues were lysed using RIPA buffer to extract total protein.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software[1][6].

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable kit, and cDNA was synthesized using a reverse transcription kit.

-

PCR Amplification: qPCR was performed using SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression was calculated using the ΔΔCt method[1].

Apoptosis Assays

-

TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. Apoptotic cells exhibit green fluorescence, while the nuclei of all cells are counterstained with DAPI (blue fluorescence)[3].

-

Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells display condensed or fragmented nuclei[4].

-

Flow Cytometry: Annexin V/PI staining followed by flow cytometry can be used to quantify the percentage of apoptotic and necrotic cells.

Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay: A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of Lathyrol to assess cell migration[3][4][5].

-

Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified[3][5].

In Vivo Xenograft Model

-

Animal Model: Nude mice are often used for establishing xenograft models.

-

Tumor Implantation: Cancer cells (e.g., Renca cells) were injected subcutaneously into the mice[1][13][14].

-

Treatment: Once the tumors reached a certain size, the mice were treated with Lathyrol (e.g., via gavage) or a control vehicle.

-

Tumor Growth Monitoring: Tumor volume and body weight were measured regularly.

-

Histological Analysis: At the end of the experiment, tumors were excised for immunohistochemistry (IHC) or other analyses[1][6].

Caption: A generalized workflow for evaluating the anticancer activity of Lathyrol.

Conclusion and Future Directions

Lathyrol is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β/Smad, androgen receptor signaling, and the ER stress response, makes it an attractive candidate for further drug development. The identification of MAFF as a direct molecular target provides a solid foundation for understanding its anti-inflammatory effects.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Lathyrol and its derivatives in vivo.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and screen novel Lathyrol analogs with improved potency, selectivity, and drug-like properties.

-

Combination Therapies: To investigate the potential synergistic effects of Lathyrol with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

-

Exploration of Other Therapeutic Areas: Given its diverse biological activities, the potential of Lathyrol in other diseases, such as neurodegenerative disorders, should be explored.

This technical guide provides a comprehensive summary of the current knowledge on Lathyrol's biological activity and mechanism of action. It is intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this fascinating natural product into clinical applications.

References

- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotrophic fragments as therapeutic alternatives to ameliorate brain aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Lathyrol (Standard) effect on TGF-β/Smad signaling pathway

An In-depth Technical Guide on the Effect of Lathyrol on the TGF-β/Smad Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the pathogenesis of various diseases, notably in cancer progression and fibrosis.[1][2][3] Lathyrol, a naturally occurring diterpenoid, has emerged as a potential therapeutic agent due to its inhibitory effects on this pathway. This document provides a comprehensive technical overview of the mechanism by which lathyrol modulates TGF-β/Smad signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

The TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is a crucial signal transduction cascade that transmits extracellular signals from ligands of the TGF-β superfamily to the nucleus, where they regulate gene expression.[4] The canonical pathway involves the binding of TGF-β ligands to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus to act as a transcription factor, regulating the expression of target genes. The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6 and Smad7, which can prevent R-Smad phosphorylation or compete for receptor binding.[5]

References

- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]

- 3. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

Lathyrol's Induction of Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol, a naturally occurring diterpenoid, has emerged as a promising anti-cancer agent with the ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying lathyrol-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Lathyrol has been shown to exert its pro-apoptotic effects through multiple pathways, including the inhibition of the STAT3 DNA binding domain, induction of endoplasmic reticulum (ER) stress via targeting of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), and activation of the intrinsic mitochondrial pathway through the generation of reactive oxygen species (ROS). This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of lathyrol and its derivatives.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Lathyrol, a diterpenoid found in plants of the Euphorbia genus, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2][3] Understanding the precise molecular pathways through which lathyrol triggers apoptosis is paramount for its development as a potential cancer therapeutic. This guide synthesizes the current knowledge on lathyrol's pro-apoptotic mechanisms, presenting key quantitative findings and detailed experimental methodologies to facilitate further research in this area.

Mechanisms of Lathyrol-Induced Apoptosis

Lathyrol's ability to induce apoptosis in cancer cells is not mediated by a single mechanism but rather through a multi-pronged attack on key cellular signaling pathways. The primary mechanisms identified to date include direct inhibition of a critical transcription factor, induction of cellular stress, and activation of the classical mitochondrial apoptotic cascade.

Inhibition of STAT3 DNA Binding Domain

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[1] Molecular docking studies have shown that lathyrol can bind to this domain, preventing STAT3 from binding to DNA and transcribing its target genes, which include many anti-apoptotic proteins.[1] This inhibition of STAT3 function disrupts pro-survival signaling and contributes to the induction of apoptosis. Notably, lathyrol does not appear to inhibit the phosphorylation or dimerization of STAT3, suggesting a specific mode of action on its DNA-binding capability.[1] The downstream effect of this inhibition is a notable increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[1]

Induction of Endoplasmic Reticulum (ER) Stress via SERCA2 Targeting

A second major mechanism of lathyrol-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress.[2] Lathyrol targets and inhibits the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), a pump responsible for maintaining high calcium concentrations within the ER.[2] By inhibiting SERCA2, lathyrol disrupts calcium homeostasis, leading to a depletion of ER calcium stores and a subsequent increase in cytosolic calcium levels.[2] This disruption triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. Lathyrol treatment leads to the upregulation of key ER stress markers, including GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately culminating in apoptotic cell death.[2]

Activation of the Mitochondrial Apoptosis Pathway via Reactive Oxygen Species (ROS)

Lathyrol and its derivatives can also trigger the intrinsic or mitochondrial pathway of apoptosis.[4] This is initiated by an increase in intracellular reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria. Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the final stages of apoptosis.[4]

Quantitative Data on Lathyrol's Effects

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of lathyrol and its derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).

Table 1: Cytotoxicity of Lathyrol and its Derivative (DEFL1) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Lathyrol | Hep-3B | Hepatocellular Carcinoma | >20 (Toxicity observed at >20 µM) | [1] |

| Lathyrol | MHCC97-L | Hepatocellular Carcinoma | >20 (Toxicity observed at >20 µM) | [1] |

| Lathyrol | A2780 | Ovarian Cancer | >20 (Toxicity observed at >20 µM) | [1] |

| Lathyrol | Hey-T30 | Ovarian Cancer (Taxol-resistant) | >20 (Toxicity observed at >20 µM) | [1] |

| DEFL1 | A549 | Lung Cancer | 17.51 ± 0.85 | [4][5] |

| DEFL1 | KB | Oral Cancer | 24.07 ± 1.06 | [5] |

| DEFL1 | HCT116 | Colon Cancer | 27.18 ± 1.21 | [5] |

Table 2: Quantitative Effects of DEFL1 on Apoptosis-Related Events in A549 Lung Cancer Cells

| Parameter | Treatment | Time (hours) | % of Control / Relative Value | Reference |

| Intracellular ROS Levels | 18.0 µM DEFL1 | 12 | 126.66 ± 4.46% | [4] |

| 24 | 151.15 ± 7.09% | [4] | ||

| 36 | 191.04 ± 11.56% | [4] | ||

| Caspase-9 Activity | 18.0 µM DEFL1 | 12 | 160.19 ± 12.31% | [4] |

| 24 | 237.76 ± 8.92% | [4] | ||

| 36 | 305.14 ± 18.34% | [4] | ||

| 48 | 380.06 ± 9.98% | [4] | ||

| Caspase-3 Activity | 18.0 µM DEFL1 | 12 | 112.50 ± 6.82% | [4] |

| 24 | 215.97 ± 29.86% | [4] | ||

| 36 | 364.43 ± 31.98% | [4] | ||

| 48 | 500.56 ± 19.01% | [4] | ||

| Cytochrome c Release (Relative Gray Value) | 18.0 µM DEFL1 | 12 | 20.16 ± 4.47% | [5] |

| 24 | 102.10 ± 4.90% | [5] | ||

| 36 | 144.09 ± 4.89% | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Lathyrol-induced apoptosis signaling pathways.

Caption: General experimental workflow for studying lathyrol-induced apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of lathyrol and to calculate its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of lathyrol in culture medium. Replace the medium in each well with 100 µL of the lathyrol solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the lathyrol concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with lathyrol at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: After treatment with lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, GRP78, CHOP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of key apoptotic enzymes, caspases.

-

Cell Lysate Preparation: Treat cells with lathyrol, harvest, and lyse them in the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.

-

Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

-

Cell Treatment: Seed cells in a 24-well plate and treat with lathyrol.

-

Probe Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.

-

Data Analysis: Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control.

Conclusion

Lathyrol demonstrates significant potential as an anti-cancer agent by inducing apoptosis through multiple, interconnected signaling pathways. Its ability to inhibit the STAT3 DNA binding domain, trigger ER stress by targeting SERCA2, and activate the mitochondrial apoptotic pathway via ROS generation highlights its pleiotropic effects on cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of lathyrol. Future research should focus on elucidating the in vivo efficacy of lathyrol, exploring potential synergistic combinations with existing chemotherapeutics, and identifying predictive biomarkers for patient stratification. The comprehensive understanding of lathyrol's mechanisms of action will be instrumental in advancing its development as a novel cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitizing TRAIL-resistant A549 lung cancer cells and enhancing TRAIL-induced apoptosis with the antidepressant amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression of endoplasmic reticulum molecular chaperone Grp78 in human lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lathyrol: A Technical Guide for Researchers

An In-depth Examination of a Promising Diterpenoid Scaffold for Drug Discovery

Lathyrol, a diterpenoid with a complex tricyclic structure, has emerged as a significant scaffold in medicinal chemistry. Isolated from plants of the Euphorbia genus, lathyrol and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of lathyrol, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the evaluation of lathyrol analogs, and visualizes the signaling pathways implicated in their mechanism of action.

Core Structure and Strategic Modifications

The lathyrol core, characterized by a 5/11/3-membered ring system, offers several positions for chemical modification, primarily at the hydroxyl groups at C-3, C-5, and C-15. SAR studies have systematically explored the impact of substitutions at these positions on the biological activity of the resulting analogs.

Quantitative Structure-Activity Relationship Data

The biological activity of lathyrol derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the anti-inflammatory, cytotoxic, and MDR reversal activities of key lathyrol analogs.

Anti-Inflammatory Activity of Lathyrol Derivatives

The anti-inflammatory potential of lathyrol analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

| Compound | Modification | IC50 (μM) for NO Inhibition | Reference |

| Lathyrol (Parent) | - | > 10 | [1][2] |

| Compound 23d | Phenylsulfonyl substituted furoxan moiety | 0.38 ± 0.18 | [2] |

| Compound 13 | PROTAC derivative | 5.30 ± 1.23 | [1][2] |

| 8d1 | 3-hydroxyflavone (B191502) hybrid | 1.55 ± 0.68 | [1] |

Key SAR Insights for Anti-Inflammatory Activity:

-

The introduction of a phenylsulfonyl-substituted furoxan moiety dramatically enhances anti-inflammatory activity.[2]

-

Hybridization with 3-hydroxyflavone also leads to potent anti-inflammatory compounds.[1]

-

The development of PROTACs based on the lathyrol scaffold has yielded derivatives with significant anti-inflammatory effects.[1][2]

Cytotoxicity and Anticancer Activity of Lathyrol Derivatives

The anticancer properties of lathyrol derivatives have been investigated against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

| DEFL1 | A549 (Lung Cancer) | 17.51 ± 0.85 | [1] |

| DEFL1 | KB (Oral Cancer) | 24.07 ± 1.06 | [1] |

| DEFL1 | HCT116 (Colon Cancer) | 27.18 ± 1.21 | [1] |

Key SAR Insights for Anticancer Activity:

-

Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) demonstrates potent inhibitory effects against lung cancer cells.[1]

Multidrug Resistance (MDR) Reversal Activity

A significant area of lathyrol research is its potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.

| Compound | Modification | Reversal Fold (vs. Verapamil) | Reference |

| Compound 19 | 3,5-dibenzoyloxylathyra-6(17),12-dien-15-ol-14-one | 4.8 | [3] |

| Compound 25 | 5-(1-naphthylacetyloxy)-3-propionyloxylathyra-6(17),12-dien-15-ol-14-one | 4.0 | [3] |

Key SAR Insights for MDR Reversal Activity:

-

Acylation at the C-3 and C-5 positions with aromatic groups significantly enhances MDR reversal activity.[3]

-

Specific esterifications can lead to compounds with several-fold greater potency than the standard P-gp inhibitor, verapamil.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of lathyrol derivatives. The following are protocols for key experiments cited in lathyrol SAR studies.

Anti-Inflammatory Assay: Inhibition of LPS-Induced NO Production in RAW264.7 Macrophages

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Test compounds (lathyrol derivatives) dissolved in DMSO

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for a further 24 hours.

-

Nitrite Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent to each well.[4]

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

-

Test compounds

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]

-

Solubilization: Remove the medium and add 100-200 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[1]

-

Data Analysis: Measure the absorbance at 540-570 nm.[1][6] The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of compounds to reverse P-glycoprotein (P-gp) mediated drug resistance in cancer cells, often using a fluorescent P-gp substrate like rhodamine 123 or by assessing the potentiation of a cytotoxic drug's effect.

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

-

Complete culture medium

-

A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, paclitaxel)

-

A fluorescent P-gp substrate (e.g., rhodamine 123)

-

Test compounds and a positive control (e.g., verapamil)

-

96-well plates (clear for cytotoxicity, black for fluorescence)

-

Flow cytometer or fluorescence microplate reader

Procedure (using potentiation of cytotoxicity):

-

Cell Seeding: Seed MCF-7/ADR cells in 96-well plates.

-

Co-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound in combination with a range of concentrations of the cytotoxic drug (e.g., doxorubicin).[7]

-

Incubation: Incubate for 48-72 hours.

-

Viability Assessment: Determine cell viability using the MTT assay as described above.

-

Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the test compound. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the test compound.[7]

Signaling Pathway Visualizations

Lathyrol and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

TGF-β/Smad Signaling Pathway

Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing key proteins in the TGF-β/Smad signaling pathway.[8][9]

References

- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Lathyrol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lathyrol, a lathyrane-type diterpenoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Introduction

Lathyrol is a naturally occurring diterpenoid first identified in the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2] This plant has a history in traditional medicine for treating various ailments.[1] Modern scientific investigation has revealed that lathyrol and its derivatives possess a range of biological activities, including anticancer, anti-inflammatory, and multidrug resistance reversal properties.[3][4][5] The core structure of lathyrol, a complex tricyclic scaffold, has made it a fascinating target for natural product chemists and pharmacologists alike. This guide will detail the methodologies for its extraction from natural sources and elucidate its known mechanisms of action.

Extraction and Isolation of Lathyrol from Euphorbia lathyris Seeds

The isolation of Lathyrol is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][6]

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Dried seeds of Euphorbia lathyris are ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered seeds are typically extracted with 95% aqueous ethanol (B145695).[6] A common method is refluxing the material three times, each for a duration of three hours, to ensure exhaustive extraction.[3]

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Liquid-Liquid Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[3] This step separates compounds based on their differential solubility. Lathyrol and its less polar derivatives are typically found in the petroleum ether fraction.

-

Further Partitioning (Acetonitrile Extraction): To further enrich the lathyrane diterpenoid fraction, the petroleum ether-soluble portion is re-extracted with acetonitrile (B52724).[6]

Experimental Protocol: Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The acetonitrile fraction is subjected to column chromatography on a silica gel stationary phase.[6] Elution is performed with a gradient of petroleum ether and ethyl acetate or petroleum ether and acetone.[3] Fractions are collected and monitored by thin-layer chromatography (TDC).

-

Sephadex LH-20 Chromatography: Fractions containing lathyrane diterpenoids may be further purified using a Sephadex LH-20 column with a mobile phase of chloroform/methanol to remove smaller molecules and pigments.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Lathyrol is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase C18 column.[6]

The following diagram illustrates the general workflow for the isolation of Lathyrol.

Quantitative Data

The yield of Lathyrol and its derivatives can vary depending on the plant source, growing conditions, and the efficiency of the extraction and purification process. The following table summarizes representative quantitative data found in the literature for lathyrane diterpenoids isolated from Euphorbia lathyris.

| Compound | Starting Material (kg) | Extraction Method | Purification Method | Yield (mg) | Reference |

| Euphorbia factor L1 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 1120 | [3] |

| Euphorbia factor L2 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 320 | [3] |

| Euphorbia factor L3 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 1100 | [3] |

| Euphorbia factor L2a | 12 | 95% aqueous ethanol extraction | Silica gel, semi-prep. HPLC | 45 | [6] |

| Euphorbia factor L2b | 12 | 95% aqueous ethanol extraction | Silica gel, semi-prep. HPLC | 20 | [6] |

Spectroscopic Data for Lathyrol Derivatives

| Position | ¹³C NMR (100 MHz, DMSO-d₆) δ ppm | ¹H NMR (400 MHz, CDCl₃) δ ppm (J in Hz) |

| 1 | 47.2 (t) | |

| 2 | 35.8 (d) | |

| 3 | 76.9 (d) | |

| 4 | 53.2 (d) | |

| 5 | 63.4 (d) | |

| 6 | 147.8 (s) | |

| 7 | 76.2 (d) | |

| 8 | 22.8 (t) | |

| 9 | 30.3 (d) | |

| 10 | 26.6 (s) | |

| 11 | 27.4 (d) | |

| 12 | 147.9 (d) | |

| 13 | 132.2 (s) | |

| 14 | 199.8 (s) | |

| 15 | 87.2 (s) | |

| 16 | 12.8 (q) | 1.08 (3H, d, J = 7) |

| 17 | 111.3 (t) | |

| 18 | 30.0 (q) | |

| 19 | 14.8 (q) | 1.14 (3H, s) |

| 20 | 11.1 (q) |

Biological Activity and Signaling Pathways

Lathyrol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Inhibition of the TGF-β/Smad Signaling Pathway

Lathyrol can inhibit the proliferation of renal cell carcinoma by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[7][8][9] This impedes signal transduction, leading to cell cycle arrest.[7][8][9] In vivo studies have shown that lathyrol suppresses the mRNA and protein expression of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9, while promoting the expression of the inhibitory protein Smad6.[7][8][9]

Inhibition of the STAT3 Signaling Pathway

Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain (DBD).[10][11][12] By binding to the DBD of STAT3, Lathyrol can prevent its transcriptional activity, which is crucial for the proliferation and survival of many cancer cells.[10][11][12] This interaction leads to the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[10][11][12]

Activation of the Keap1/Nrf2 Anti-inflammatory Pathway

Lathyrol derivatives have been shown to exhibit anti-inflammatory activity by activating the Keap1/Nrf2 pathway.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like certain Lathyrol derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of various antioxidant and anti-inflammatory genes.[14][15][16]

Proposed Biosynthetic Pathway of Lathyrane Diterpenoids

The biosynthesis of lathyrane diterpenoids is believed to originate from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of casbene, which is then followed by a series of oxidations and rearrangements catalyzed by various enzymes, likely including cytochrome P450s, to form the characteristic lathyrane skeleton.

Conclusion

Lathyrol, a natural product isolated from Euphorbia lathyris, continues to be a molecule of high interest due to its diverse and potent biological activities. This guide provides a foundational understanding of the methods used for its isolation and purification, alongside an overview of its known mechanisms of action at the cellular level. Further research is warranted to fully elucidate the therapeutic potential of Lathyrol and its derivatives and to develop optimized and scalable methods for its production.

References

- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer | MDPI [mdpi.com]

- 2. plant-world-seeds.com [plant-world-seeds.com]

- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]

- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researcherslinks.com [researcherslinks.com]

- 11. researcherslinks.com [researcherslinks.com]

- 12. researchgate.net [researchgate.net]

- 13. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Lathyrol: A Comprehensive Scientific Review for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a macrocyclic diterpenoid originally isolated from the seeds of Euphorbia lathyris, has emerged as a promising scaffold in drug discovery.[1][2] Possessing a unique 5/11/3-membered ring system, lathyrol and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3][4] This technical guide provides a comprehensive review of the scientific literature on lathyrol, with a focus on its mechanism of action, structure-activity relationships, and key experimental findings. The information is presented to support further research and development of lathyrol-based therapeutics.

Biological Activities and Therapeutic Potential

The therapeutic potential of lathyrol and its analogs spans several key areas of unmet medical need, primarily in oncology and inflammatory diseases.

Anticancer Activity

Lathyrol and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5] The anticancer activity is often mediated through the induction of apoptosis via multiple signaling pathways.

One notable derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has shown potent growth inhibition in A549 non-small cell lung cancer cells with an IC50 value of 17.51 ± 0.85 μM.[1][6] Its mechanism involves the induction of apoptosis through a mitochondrial-mediated pathway.[1][6]

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrol and its derivatives have been identified as potent modulators of P-gp, capable of reversing MDR in cancer cells.[3][7]

Several studies have synthesized and evaluated a range of lathyrol derivatives for their chemoreversal effects.[3][8] Notably, certain acylated derivatives of Euphorbia factor L3, a lathyrol diterpene, exhibited significantly greater MDR reversal activity than the known P-gp inhibitor verapamil (B1683045).[3] For instance, compounds 19 and 25 (from the cited study) were found to be 4.8 and 4.0 times more effective than verapamil in reversing adriamycin resistance in MCF-7/ADR cells, respectively.[3][4] This highlights the potential of lathyrol derivatives as adjuvants in chemotherapy to overcome drug resistance.

Anti-inflammatory Activity

Lathyrol also exhibits anti-inflammatory properties. A series of lathyrol-based proteolysis targeting chimeras (PROTACs) were synthesized and evaluated for their anti-inflammatory activities.[4] One derivative, compound 13 (from the cited study), showed inhibitory activity on LPS-induced nitric oxide (NO) production in RAW264.7 cells with an IC50 value of 5.30 ± 1.23 μM, with low cytotoxicity.[4][9] Its mechanism is linked to the activation of the Keap1/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for lathyrol and its derivatives in the scientific literature.

Table 1: Anticancer and Anti-inflammatory Activity of Lathyrol and its Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Non-small cell lung cancer) | MTT Assay | 17.51 ± 0.85 μM | [1] |

| Lathyrol PROTAC (Compound 13) | RAW264.7 (Macrophage) | NO Production Inhibition | 5.30 ± 1.23 μM | [4] |

Table 2: Multidrug Resistance (MDR) Reversal Activity of Lathyrol Derivatives

| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold (vs. Verapamil) | Reference |

| Euphorbia factor L3 derivative 19 | MCF-7/ADR (Breast cancer) | Adriamycin | 4.8 | [3] |

| Euphorbia factor L3 derivative 25 | MCF-7/ADR (Breast cancer) | Adriamycin | 4.0 | [3] |

| Euphorantester B | MCF-7/ADR (Breast cancer) | Adriamycin | Comparable to Verapamil | [7] |

| Lathyrane Diterpenoids (General) | HepG2/ADR (Liver cancer) | Doxorubicin | 10.05–448.39 (RF values at 20 μM) |

Key Signaling Pathways and Mechanisms of Action

Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.

Mitochondrial Apoptosis Pathway